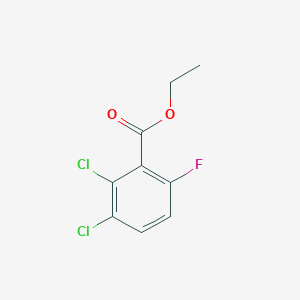

Ethyl 2,3-dichloro-6-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

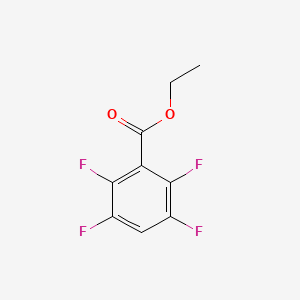

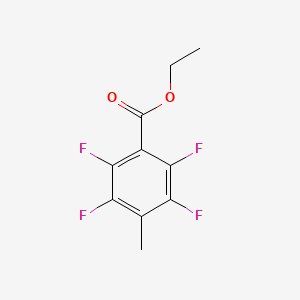

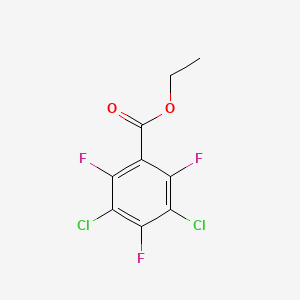

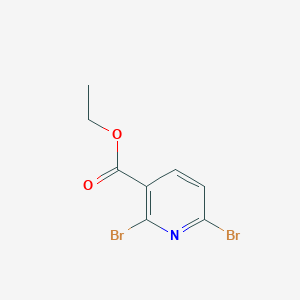

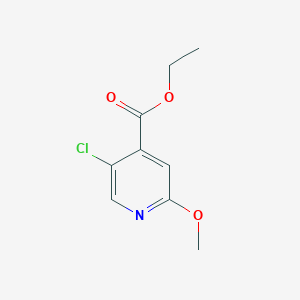

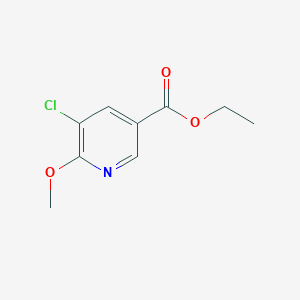

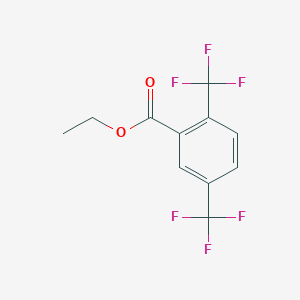

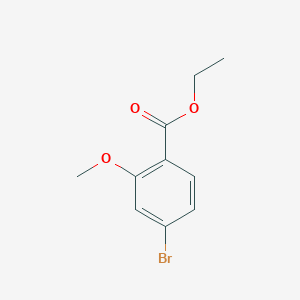

Ethyl 2,3-dichloro-6-fluorobenzoate is a chemical compound with the molecular formula C9H7Cl2FO2 . It has a molecular weight of 253.07 g/mol. It is a colorless to light yellow liquid.

Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dichloro-6-fluorobenzoate consists of a benzoate core with two chlorine atoms and one fluorine atom attached to it . The ethyl group is attached to the benzoate core, forming an ester .

Physical And Chemical Properties Analysis

Ethyl 2,3-dichloro-6-fluorobenzoate is a colorless to light yellow liquid. It has a melting point of -3 to -2 °C and a boiling point of 315-317°C. It is soluble in many organic solvents such as ethanol, methanol, and acetone.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2,3-dichloro-6-fluorobenzoate: is a valuable reagent in the synthesis of heterocyclic compounds, particularly diazines . Diazines are crucial in pharmaceuticals, agrochemicals, and material sciences due to their wide range of pharmacological activities. The compound’s reactivity allows for the construction of complex molecules that can serve as intermediates in the development of drugs with diverse therapeutic applications.

Organic Synthesis

In organic chemistry, this compound is utilized for its reactivity in various organic synthesis reactions. It acts as an intermediate in the preparation of more complex organic molecules. Its specific structure makes it suitable for selective transformations, contributing to the synthesis of compounds with potential biological activity.

Medicinal Chemistry

Ethyl 2,3-dichloro-6-fluorobenzoate: plays a role in medicinal chemistry as a precursor for synthesizing compounds with potential pharmacological properties . Its incorporation into drug molecules can enhance the efficacy and selectivity of pharmaceutical agents, particularly in the development of anticancer and antimicrobial drugs.

Agricultural Chemistry

The compound’s derivatives can be used to create new agrochemicals . Its structural framework allows for the synthesis of compounds that could act as herbicides, pesticides, or fungicides, contributing to the protection of crops and increasing agricultural productivity.

Material Science

In material science, Ethyl 2,3-dichloro-6-fluorobenzoate can be a starting point for synthesizing novel materials . Its incorporation into polymers or other materials could result in enhanced properties such as thermal stability, resistance to degradation, or specific reactivity for advanced applications.

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry applications. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry.

Fluorinated Compound Research

As a fluorinated compound, Ethyl 2,3-dichloro-6-fluorobenzoate is of interest in research focused on the effects of fluorination on chemical reactivity and biological activity . Its study can lead to insights into the role of fluorine in medicinal chemistry and the development of new fluorinated drugs.

Chemical Education

Lastly, this compound can be used in chemical education to demonstrate various synthetic techniques and reactions in organic chemistry laboratories. Its use can help students understand the practical aspects of synthesis and the importance of protective groups in complex molecule construction.

properties

IUPAC Name |

ethyl 2,3-dichloro-6-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRAJGARGMTVSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dichloro-6-fluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.